Cas no 56673-29-1 (2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid)

2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 1(2H)-Pyrimidineaceticacid, 5-cyano-3,4-dihydro-2,4-dioxo-
- [5-CYANOTHYMIN-1-YL]ACETIC ACID
- 2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetic acid
- 2-[5-Cyano-2,4-dioxo-3,4-dihydro-(2H)pyrimidin-1-yl]acetic acid
- 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyriMidinyl]acetic acid
- (5-Cyan-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-essigsaeure
- (5-cyano-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
- (5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- 2-(5-cyano-2,4-dioxo-1-pyrimidinyl)acetic acid
- cyanodioxodihydropyrimidinylaceticacid
- SCHEMBL11708542
- SB56906
- 56673-29-1
- AKOS022132386
- EN300-235010
- J-506126
- MFCD09607899
- DTXSID90614170
- AKOS005071958
- Z1201625101
- F2185-0012
- BB-0812
- 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- FT-0680846
- 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
- 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)aceticacid
- G37307
- 5-Cyanouracil-1-yl acetic acid
- STL250971
- (5-cyano-2,4-dioxo-3H-pyrimidin-1-yl)acetic acid
- (5-cyano-4-hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid
- STL373587
- BBL031361
-
- MDL: MFCD09607899
- Inchi: InChI=1S/C7H5N3O4/c8-1-4-2-10(3-5(11)12)7(14)9-6(4)13/h2H,3H2,(H,11,12)(H,9,13,14)
- Chave InChI: IOAZBYWRQMHWEG-UHFFFAOYSA-N
- SMILES: N#CC1=CN(C(NC1=O)=O)CC(O)=O
Propriedades Computadas
- Massa Exacta: 195.02800
- Massa monoisotópica: 195.02800565g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 389
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -1.3
- Superfície polar topológica: 111Ų
Propriedades Experimentais
- Densidade: 1.67
- Ponto de Fusão: 236-239
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- Índice de Refracção: 1.631
- PSA: 115.95000
- LogP: -1.50712
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Informações de segurança
- Declaração de perigo: Irritant
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337746-1g |
(5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |
56673-29-1 | 95%+ | 1g |
$359 | 2023-02-02 | |
Life Chemicals | F2185-0012-0.5g |
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid |
56673-29-1 | 95% | 0.5g |
$130.0 | 2023-09-06 | |
Life Chemicals | F2185-0012-10g |
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid |
56673-29-1 | 95% | 10g |
$1265.0 | 2023-09-06 | |
Chemenu | CM337746-250mg |
(5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |
56673-29-1 | 95%+ | 250mg |
$308 | 2021-08-18 | |
Apollo Scientific | OR8502-1g |
(5-Cyano-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)acetic acid |
56673-29-1 | 1g |
£185.00 | 2024-05-24 | ||
Enamine | EN300-235010-0.1g |
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid |
56673-29-1 | 95% | 0.1g |
$62.0 | 2024-06-19 | |
Enamine | EN300-235010-0.5g |
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid |
56673-29-1 | 95% | 0.5g |
$140.0 | 2024-06-19 | |
Enamine | EN300-235010-0.05g |
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid |
56673-29-1 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
Enamine | EN300-235010-1g |
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid |
56673-29-1 | 95% | 1g |
$180.0 | 2023-09-15 | |
Aaron | AR00EEJ5-500mg |
2-[5-Cyano-2,4-dioxo-3,4-dihydro-(2H)pyrimidin-1-yl]acetic acid |
56673-29-1 | 95% | 500mg |
$218.00 | 2025-01-24 |
2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Literatura Relacionada
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
56673-29-1 (2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid) Produtos relacionados
- 96315-06-9(1,1'-1,2-Ethanediylbis(oxy)bis5-methyl-2-nitro-benzene)
- 1401668-53-8((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester)
- 2138519-73-8(ethyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate)
- 2167868-62-2(2-(isothiocyanatomethyl)-2,4-dimethylpentanoic acid)
- 1058210-54-0(N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide)
- 2228089-47-0(methyl 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetate)
- 2229522-37-4(1-1-(2,6-difluorophenyl)cyclopropylethan-1-ol)
- 1269052-75-6(N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride)
- 848657-90-9(3-oxo-N-3-(trifluoromethyl)phenyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide)
- 1276611-52-9(2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride (Mazindol Metabolite))



